N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine
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Overview
Description
N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with various functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Functional Group Introduction:
Piperazine Ring Formation: The piperazine ring can be introduced through a condensation reaction with appropriate diamines.
Propargyl Ether Formation: The prop-2-yn-1-yloxy group can be introduced through an etherification reaction using propargyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propargyl ether group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromophenyl or chlorophenyl groups, potentially leading to the formation of phenyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups to the triazine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, triazine derivatives are often explored for their potential as therapeutic agents. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In the industrial sector, triazine derivatives are used in the production of herbicides, dyes, and polymers. This compound’s unique functional groups may make it suitable for similar applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine would depend on its specific interactions with molecular targets. Typically, triazine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromophenyl and chlorophenyl groups may enhance its binding affinity to certain targets, while the piperazine ring may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine
- N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethoxy-1,3,5-triazin-2-amine
- N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-butoxy-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine lies in its specific functional groups. The presence of the propargyl ether group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity. This unique structure may offer advantages in specific applications, such as enhanced binding to molecular targets or improved solubility.
Properties
Molecular Formula |
C22H20BrClN6O |
---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-prop-2-ynoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H20BrClN6O/c1-2-14-31-22-27-20(25-18-8-6-16(23)7-9-18)26-21(28-22)30-12-10-29(11-13-30)19-5-3-4-17(24)15-19/h1,3-9,15H,10-14H2,(H,25,26,27,28) |
InChI Key |
MQRKMTWRLUWREH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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